molecular formula C35H52N6O12S B609855 PC Biotin-PEG3-Alkyne CAS No. 1869922-24-6

PC Biotin-PEG3-Alkyne

Cat. No. B609855
M. Wt: 780.89
InChI Key: HRHZIAGPIYYJMG-MJUSKHNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC Biotin-PEG3-Alkyne is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .


Synthesis Analysis

PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The PEG spacer provides better solubility to the labeled molecules in aqueous media .


Molecular Structure Analysis

The empirical formula of PC Biotin-PEG3-Alkyne is C35H52N6O12S . Its molecular weight is 780.89 .


Chemical Reactions Analysis

PC Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

PC Biotin-PEG3-Alkyne is a liquid . It is stored at a temperature of -20°C .

Scientific Research Applications

PC Biotin-PEG3-Alkyne is a compound that is used in various scientific research applications . Here are some details:

  • Summary of the Application : PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to alkyne-containing biomolecules . This process is often used in Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .
  • Methods of Application or Experimental Procedures : The compound is used as an azide-reactive photocleavable biotin probe that allows for reagent-free release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety . Captured biomolecules can be efficiently photoreleased, typically >90% in 5-25 minutes using an inexpensive, near-UV, low-intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm^2) .
  • Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for efficient release of captured biomolecules from streptavidin . This can be particularly useful in research applications where the isolation of specific biomolecules is required .
  • Antibody Drug Conjugates (ADCs) Synthesis

    • Summary of the Application : PC Biotin-PEG3-Alkyne can be used to synthesize antibody drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
    • Methods of Application or Experimental Procedures : In the synthesis of ADCs, PC Biotin-PEG3-Alkyne can be used as a linker to attach a cytotoxic drug to an antibody specific to a cancer cell . The ADC then delivers the drug directly to the cancer cells, reducing the impact on healthy cells .
    • Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne in the synthesis of ADCs can lead to more effective and targeted cancer treatments .
  • Biomolecule Labeling

    • Summary of the Application : PC Biotin-PEG3-Alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . This can be used for the labeling and detection of these biomolecules .
    • Methods of Application or Experimental Procedures : The compound is reacted with azide-containing biomolecules in the presence of a copper (I) catalyst . The biotin moiety can then be detected using streptavidin-based methods .
    • Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for the efficient labeling and detection of azide-containing biomolecules .
  • Protein Labeling

    • Summary of the Application : PC Biotin-PEG3-Alkyne can be used for protein labeling . This is useful in proteomics research where it’s important to track the interaction and function of proteins .
    • Methods of Application or Experimental Procedures : The compound can be used to introduce a biotin moiety to azide-containing proteins using Cu (I)-catalyzed Click Chemistry . The labeled proteins can then be detected using streptavidin-based methods .
    • Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne allows for the efficient labeling and detection of azide-containing proteins .
  • Drug Delivery Systems

    • Summary of the Application : PC Biotin-PEG3-Alkyne can be used in the development of drug delivery systems . The compound can be used as a linker to attach a drug to a carrier molecule .
    • Methods of Application or Experimental Procedures : In the development of drug delivery systems, PC Biotin-PEG3-Alkyne can be used to attach a drug to a carrier molecule using Click Chemistry . The drug can then be released from the carrier molecule under specific conditions .
    • Summary of the Results or Outcomes : The use of PC Biotin-PEG3-Alkyne in the development of drug delivery systems can lead to more targeted and efficient drug delivery .

Safety And Hazards

The safety information for PC Biotin-PEG3-Alkyne includes the following hazard statements: H242 . Precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 . It is classified as self-reactive .

Future Directions

PC Biotin-PEG3-Alkyne has a wide range of applications in the biomedical field . By covalently binding biotin to proteins or biomaterials, it can be used for their localization, tracking, and detection . Furthermore, biotin can also be part of a drug delivery system, used to deliver drugs to specific cells or tissues .

properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHZIAGPIYYJMG-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PC Biotin-PEG3-Alkyne

Citations

For This Compound
1
Citations
R Wang, D Yang, T Tian, Y An, C Wan… - Analytical …, 2022 - ACS Publications
Despite being a low-abundance amino acid, cysteine plays an essential role in regulating protein function and serves as a satisfactory target of post-translational modifications and drug …
Number of citations: 6 pubs.acs.org

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